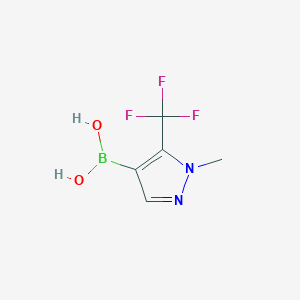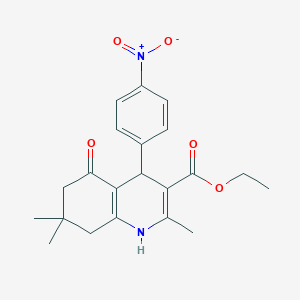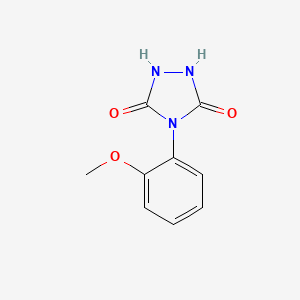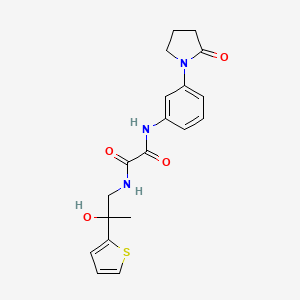
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C5H6BF3N2O2 . It is also known as "1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trifluoromethyl-1H-pyrazole" .
Synthesis Analysis
A practical and high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . These compounds are key intermediates for important building blocks relevant to medicinal and agrochemistry .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to the pyrazole ring, making the compound electron-withdrawing .Chemical Reactions Analysis
The trifluoromethyl group in this compound is strongly electron-withdrawing, which can influence its reactivity in chemical reactions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 193.919 Da .Scientific Research Applications
Synthesis of Biologically Active Compounds :
- Zhang Yu-jua (2013) described the synthesis of 1-alkyl-pyrazole acid, an important intermediate for creating many biologically active compounds, starting from 1H-pyrazole. The process involved methylation, conversion to boronic acids, and condensation with pinacol, highlighting the role of pyrazole-based boronic acids in complex synthesis processes (Zhang Yu-jua, 2013).
Catalysis in Organic Synthesis :
- Research by J. Devlin (1975) on the Friedel–Crafts acetylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride showcases the utility of boronic acid derivatives in catalyzing significant organic reactions (J. Devlin, 1975).
Drug Metabolism Studies :
- The study by T. Pekol et al. (2005) on the metabolism of the proteasome inhibitor bortezomib, which contains a boronic acid moiety, demonstrates the significance of boronic acid in drug efficacy and metabolism (T. Pekol et al., 2005).
Polyborylation Processes :
- A study by Takeshi Yamamoto et al. (2019) on the Ir-catalyzed C(sp3)-H borylation of alkylboronic acids leading to the site-selective synthesis of polyborylalkanes reveals the complexity and potential of boronic acid chemistry in creating multifunctionalized organic compounds (Takeshi Yamamoto et al., 2019).
Chemical Synthesis and Characterization :
- Research on silylated and germylated pyrazoleboronic acids by K. Durka et al. (2015) provides insights into the structural characterization and synthesis of boronic acid derivatives, highlighting their versatility in different chemical reactions (K. Durka et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c1-11-4(5(7,8)9)3(2-10-11)6(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVPCMDJNJPMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2246648-49-5 |
Source


|
| Record name | [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)




![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)





![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)